Tetrachlorofluorescein
Overview
Description
Tetrachlorofluorescein (TCF) is a synthetic compound that has been the subject of various studies due to its unique properties and applications. It is a derivative of fluorescein, a widely used fluorescent compound, and is characterized by the presence of four chlorine atoms in its molecular structure. The compound has been used in different contexts, including as a dye and in fluorescent labeling of tissues.
Synthesis Analysis
The synthesis of Tetrachlorofluorescein and its derivatives has been explored in several studies. For instance, a synthetic mixture containing 4'-bromo-4,5,6,7-tetrachlorofluorescein was prepared by direct bromination of TCF in ethanol . Improved synthetic procedures have also been reported for related compounds, such as 4,7,2',7'-tetrachloro-5(and 6)-carboxyfluorescein, with a more efficient three-step synthesis compared to the previously published seven-step synthesis .
Molecular Structure Analysis
The molecular structure of TCF derivatives has been characterized using various spectroscopic techniques. For example, the isolation and characterization of brominated TCF derivatives were achieved using 1H NMR and chemical ionization mass spectrometry . Additionally, an unidentified contaminant in commercial TCF was characterized as a new seven-membered lactone TCF isomer .
Chemical Reactions Analysis
The chemical reactions involving TCF and its derivatives often require specific conditions for successful outcomes. The isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture was achieved using pH-zone-refining counter-current chromatography with continuous pH monitoring, which is a testament to the compound's sensitivity to pH conditions during chemical separations .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCF and its derivatives are crucial for their applications. For instance, the fluorescent properties of TCF derivatives make them suitable for labeling mineralizing tissues, as demonstrated by the use of 2,4-bis[N,N'-di(carbomethyl)aminomethyl] fluorescein in conjunction with tetracycline to produce contrasting fluorescent colors in tissues . The separation techniques employed in the studies, such as counter-current chromatography and preparative reversed-phase high-performance liquid chromatography, highlight the importance of understanding the solubility and interaction of TCF with various solvents .
Scientific Research Applications
Chromatographic Studies
Tetrachlorofluorescein has been utilized in chromatographic studies. For instance, its derivative, Rose Bengal (tetraiodotetrachlorofluorescein), labelled with iodine-131, has been used to test hepatic function in medicine (Lima & Pieroni, 1959).
Environmental and Toxicological Analysis
Research has been conducted on the toxicokinetics of trichloroethylene and tetrachloroethylene in humans, providing insights into environmental exposures and their effects (Chiu, Micallef, Monster, & Bois, 2007).
Chemical Analysis and Identification
Studies have focused on separating and identifying contaminants in commercial tetrachlorofluorescein. This includes the discovery of a new seven-membered lactone TCF isomer (Weisz, Andrzejewski, Highet, & Ito, 1998).
Photodynamic Therapy
Tetrachlorofluorescein derivatives, such as Temoporfin, have been extensively studied for their application in photodynamic therapy, particularly in treating cancer (Senge & Brandt, 2011).
Fluorescence Spectroscopy
The compound has been investigated for its application in fluorescence spectroscopy, including its use in labeling mineralizing tissues for biomedical research (Suzuki & Mathews, 1966).
Laser Applications
Research on tetrachlorofluorescein has included its use in continuous laser action studies, exploring its properties under different conditions (Strome & Tuccio, 1971).
Ionization and Tautomerism Studies
The ionization and tautomerism of chloro-derivatives of fluorescein, including tetrachlorofluorescein, have been analyzed to understand their chemical behaviors in different solvents (Mchedlov-Petrossyan, 1992).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFGGFHNZBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038895 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorofluorescein | |
CAS RN |
6262-21-1, 26761-84-2 | |
Record name | 4,5,6,7-Tetrachlorofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrachlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6262-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.